An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)oxolan-3-one: Molecular Structure, Properties, and Synthetic Insights for Drug Discovery
An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)oxolan-3-one: Molecular Structure, Properties, and Synthetic Insights for Drug Discovery
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 4-(1H-pyrazol-1-yl)oxolan-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic scaffolds. Given the burgeoning interest in pyrazole-containing compounds for medicinal chemistry, this guide offers foundational knowledge and practical insights into this specific derivative.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse functionalization, leading to a broad spectrum of biological activities.[3][4] Compounds incorporating the pyrazole moiety have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[1][5] The fusion of a pyrazole ring with an oxolanone scaffold, as in 4-(1H-pyrazol-1-yl)oxolan-3-one, presents a novel chemical entity with potential for unique pharmacological profiles, making it a person of interest for drug discovery programs.
Molecular Structure and Physicochemical Properties
The nomenclature "4-(1H-pyrazol-1-yl)oxolan-3-one" precisely defines the connectivity of its constituent rings. The pyrazole ring is attached to the 4-position of the oxolan-3-one (also known as γ-butyrolactone) ring via its N1 nitrogen atom.
Figure 1. 2D Chemical Structure of 4-(1H-pyrazol-1-yl)oxolan-3-one.
Based on this structure, the fundamental molecular properties can be determined.
Key Identifiers and Molecular Formula
A summary of the key identifiers for 4-(1H-pyrazol-1-yl)oxolan-3-one is presented in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-(1H-pyrazol-1-yl)oxolan-3-one | - |
| Molecular Formula | C₇H₈N₂O₂ | Deduced from Structure |
| CAS Number | Not available | - |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for C₇H₈N₂O₂ is detailed below.
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total Molecular Weight | 152.153 |
Proposed Synthesis Pathway: Aza-Michael Addition
The proposed two-step synthesis begins with the preparation of the furan-3(2H)-one precursor, followed by the conjugate addition of pyrazole.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one.
Detailed Experimental Protocol
Step 1: Synthesis of Furan-3(2H)-one (not detailed)
Furan-3(2H)-one can be synthesized via various reported methods, often involving the oxidation of a suitable precursor like a protected 4-hydroxytetrahydrofuran-3-one. For the purpose of this guide, we will assume the availability of furan-3(2H)-one as the starting material for the key bond-forming step.
Step 2: Aza-Michael Addition of Pyrazole to Furan-3(2H)-one
This protocol is based on established procedures for the aza-Michael addition of azoles to α,β-unsaturated carbonyl compounds.[2]
-
Reaction Setup: To a solution of furan-3(2H)-one (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF, or acetonitrile, ACN) is added 1H-pyrazole (1.2 eq).
-
Catalyst Addition: A catalytic amount of a mild base, such as cesium carbonate (Cs₂CO₃, 0.1 eq), is added to the reaction mixture. The use of a mild base is crucial to deprotonate the pyrazole, enhancing its nucleophilicity without promoting side reactions.[2]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1H-pyrazol-1-yl)oxolan-3-one.
Potential Biological Activities and Applications in Drug Development
While no specific biological data for 4-(1H-pyrazol-1-yl)oxolan-3-one has been reported, the extensive pharmacology of pyrazole derivatives allows for informed speculation on its potential therapeutic applications.
Rationale for Potential Bioactivity
The pyrazole nucleus is a well-known pharmacophore present in numerous drugs with diverse mechanisms of action.[2][4] The incorporation of the oxolanone ring introduces a polar, potentially hydrogen-bond accepting moiety that can influence the compound's solubility, pharmacokinetic properties, and interactions with biological targets.
Potential Therapeutic Areas
Based on the known activities of related pyrazole-containing heterocycles, 4-(1H-pyrazol-1-yl)oxolan-3-one could be investigated for a range of biological activities, including:
-
Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes.[4]
-
Anticancer: The pyrazole scaffold is found in several kinase inhibitors and other anticancer agents.[5]
-
Antimicrobial: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[3]
-
Central Nervous System (CNS) Activity: Some pyrazoles exhibit activity on CNS targets, including receptors and enzymes.
Proposed Mechanism of Action Visualization
Caption: Potential mechanisms of action for 4-(1H-pyrazol-1-yl)oxolan-3-one.
Conclusion and Future Directions
4-(1H-pyrazol-1-yl)oxolan-3-one is a novel heterocyclic compound with significant potential for drug discovery. This guide has provided a detailed analysis of its molecular structure and properties, along with a plausible and experimentally viable synthetic strategy. The rich pharmacology of the pyrazole nucleus suggests that this compound warrants further investigation for a variety of therapeutic applications. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive screening for biological activity to unlock its full therapeutic potential.
References
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & BioAllied Sciences. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
